molecular formula C11H8FNOS B2854437 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1247418-31-0

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2854437
CAS No.: 1247418-31-0
M. Wt: 221.25
InChI Key: USGBTEYIRGDOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a compound that features a thiazole ring substituted with a 3-fluorophenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the fluorophenyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects . Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cellular signaling pathways .

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBTEYIRGDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.